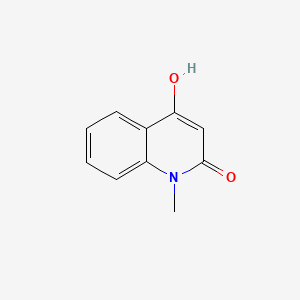

4-Hydroxy-1-methyl-2-quinolone

Descripción

Historical Context of Quinolone Scaffold Research

The journey of quinolone research began in the early 1960s with the serendipitous discovery of nalidixic acid. This initial breakthrough laid the groundwork for the development of a vast family of synthetic antibacterial agents. mdpi.com Subsequent modifications to the fundamental quinolone structure led to the emergence of fluoroquinolones, which exhibited a broader spectrum of activity and improved potency. researchgate.net This historical progression has established the quinolone scaffold as a cornerstone in the development of antimicrobial drugs and has spurred further investigation into the therapeutic potential of its various analogues. researchgate.net

Significance of 4-Hydroxy-1-methyl-2-quinolone as a Privileged Structure in Medicinal Chemistry and Related Fields

The 4-hydroxy-2-quinolone core, of which this compound is a key example, is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its ability to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. mdpi.commdpi.com Derivatives of this scaffold have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant properties. mdpi.comarabjchem.org

The versatility of this compound is further highlighted by its extensive use as a chemical intermediate. It serves as a fundamental building block for the synthesis of more complex molecules and fused heterocyclic systems. nih.govlookchem.comrsc.org Its reactivity allows for various chemical modifications, enabling the creation of extensive libraries of compounds for biological screening. arabjchem.orgresearchgate.net

Below is a table detailing some of the fundamental physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1677-46-9 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 269-271 °C |

| Appearance | Powder |

Note: The data in this table is compiled from multiple sources. sigmaaldrich.compharmaffiliates.comnih.gov

Current Research Frontiers and Emerging Trends for this compound

Contemporary research on this compound is expanding beyond its traditional applications. A significant emerging trend is the development of multi-target agents, where derivatives are designed to interact with multiple biological pathways simultaneously to achieve enhanced therapeutic effects. mdpi.com

Another frontier is its application in materials science and analytical chemistry. The unique fluorescent properties of the quinolone scaffold are being harnessed to create fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes. chemimpex.com Furthermore, its ability to chelate metal ions is being explored in the development of new materials and for use as a reagent in analytical methods. chemimpex.com

Recent synthetic advancements include the use of this compound in acid-catalyzed tandem reactions to construct complex pyrano[3,2-c]quinolone and furo[3,2-c]quinolone frameworks, opening avenues for novel molecular architectures with potential biological activities. rsc.org Research is also focused on its potential as an antioxidant, with studies investigating its efficacy in applications such as preserving lubricating greases. scirp.org

Scope and Academic Focus of Investigations on this compound

The academic interest in this compound is primarily centered on its synthetic utility and the exploration of the biological activities of its derivatives. arabjchem.orgnih.govresearchgate.net A significant body of research is dedicated to developing novel and efficient synthetic routes to this compound and its analogues. mdpi.com

A major focus of these investigations is the establishment of structure-activity relationships (SAR). By systematically modifying the core structure of this compound and evaluating the biological effects of the resulting derivatives, researchers aim to identify the key structural features responsible for specific activities. mdpi.com This knowledge is crucial for the rational design of new and more potent therapeutic agents.

The table below presents selected examples of derivatives synthesized from this compound and their reported biological activities, illustrating the focus of current research.

| Derivative | Biological Activity Investigated | Key Findings |

| Quinolinone–carboxamide compounds (3h and 3s) | Lipoxygenase (LOX) inhibition (anti-inflammatory) | Exhibited the best LOX inhibitory activity with an IC₅₀ of 10 μM. mdpi.com |

| Carboxamide 3g | Multi-target: LOX inhibition and antioxidant | Showed combined activity with an IC₅₀ of 27.5 μM for LOX inhibition and significant antioxidant properties. mdpi.com |

| Quinolinone hybrid with acetylated ferulic acid (11e) | Multi-target: LOX inhibition and antioxidant | Demonstrated an IC₅₀ of 52 μM for LOX inhibition and 97% inhibition of lipid peroxidation. mdpi.com |

| 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-methylquinolin-2(1H)-one (III-b1) | Anticancer (against MDA-MB cell line) | Found to be cytotoxic with an IC₅₀ value of 25 µg/mL. innovareacademics.in |

| 4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-one (III-b2) | Anticancer (against MDA-MB cell line) | Found to be cytotoxic with an IC₅₀ value of 25 µg/mL. innovareacademics.in |

| Quinolone acylated arabinose hydrazone derivative 8 | Anticancer (against HCT-116 cell line) and Antibacterial | Showed the best anticancer activity with an IC₅₀ of 23.5 µg/mL and was the only derivative in the study with good antibacterial activity. ekb.eg |

| Quinolinonyl-glycine derivative 10 | Antioxidant (H₂O₂ scavenging) | Exhibited excellent antioxidant activity with an IC₅₀ of 20.92 µg/mL, surpassing the reference standard, ascorbic acid. ekb.eg |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPPPQVXREFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061874 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-46-9 | |

| Record name | 4-Hydroxy-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-methylcarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-methyl-2-quinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-methyl-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N-METHYLCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V713CAW761 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 4-Hydroxy-1-methyl-2-quinolone Core

The construction of the fundamental this compound skeleton can be achieved through several established methods. These routes often begin with readily available starting materials and proceed through condensation and cyclization reactions.

Classical Condensation and Cyclization Approaches

Traditional methods for synthesizing the 4-hydroxy-2-quinolone scaffold, which can be subsequently N-methylated, often rely on thermal cyclization reactions. The Conrad-Limpach-Knorr synthesis, for example, involves the condensation of anilines with β-ketoesters. mdpi.comwikipedia.org Depending on the reaction conditions, this can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.org Specifically, heating an aniline (B41778) with a β-ketoester at elevated temperatures (around 250 °C) typically leads to the formation of a 4-quinolone. mdpi.comwikipedia.org Another classical approach is the Gould-Jacobs reaction, which utilizes the reaction of anilines with acyl malonic esters or alkoxymethyl malonic acid esters to form quinolone derivatives. mdpi.com

The synthesis of 4-hydroxyquinolin-2(1H)-one, a precursor to the N-methylated target compound, can also be achieved by reacting anilines with malonic acid derivatives. For instance, the reaction of anilines with excess diethylmalonate can produce N,N-diarylmalonamide derivatives, which are then cyclized using polyphosphoric acid (PPA) to yield 4-hydroxyquinolin-2(1H)-one. mdpi.com Similarly, the condensation of anilines with malonic acid in the presence of a condensing agent like phosphorus oxychloride and zinc chloride has been reported. mdpi.com However, these classical methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. mdpi.comrsc.org

A two-step synthesis for 4-hydroxy-1-substituted quinolin-2(1H)-ones involves first the reaction of anthranilic acid with dimethylsulfate or diethylsulfate in the presence of sodium hydroxide. The resulting N-methyl or N-ethyl anthranilic acid is then heated with acetic anhydride (B1165640) to induce cyclization. royalsocietypublishing.org

Microwave-Assisted Synthetic Protocols

To overcome the limitations of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of quinolones. conicet.gov.artandfonline.com Microwave irradiation can significantly accelerate reaction rates, improve yields, and lead to cleaner products, often under solvent-free conditions. conicet.gov.artandfonline.comresearchgate.net

For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates has been efficiently achieved through a one-pot microwave-assisted cyclization of aminomethylenemalonate intermediates, which are formed from the reaction of p-substituted anilines and diethyl-ethoxymethylenmalonate. conicet.gov.ar This method offers a significant reduction in reaction time compared to traditional heating methods. conicet.gov.ar Similarly, 4-quinolone-3-carboxylic esters and 4-quinolone-3-carbonitriles have been synthesized under microwave activation from anilines and acrylates in good yields and with short reaction times. tandfonline.com The condensation step in this procedure can often be performed under solvent-free conditions, adding to the environmental benefits of the method. tandfonline.com

The synthesis of 4-hydroxy-2-quinolone derivatives from anilines and diethylmalonate has been effectively catalyzed by p-toluenesulfonic acid under microwave irradiation. semanticscholar.org Furthermore, the conversion of N,N'-diphenyl malonamide (B141969) to 4-hydroxy-2-quinolinone is also accelerated by microwave heating in the presence of a catalyst. semanticscholar.org These microwave-assisted protocols provide a rapid and efficient alternative to conventional thermal synthesis. semanticscholar.org

Catalyst-Mediated Synthetic Strategies

The use of catalysts, particularly Lewis acids, has been instrumental in developing efficient synthetic routes to the 4-hydroxy-2-quinolone core. Bismuth(III) chloride (BiCl₃) has been identified as a non-toxic, inexpensive, and environmentally friendly Lewis acid catalyst for this transformation. rsc.orgrsc.org

A green and efficient method for the synthesis of 4-hydroxy-2-quinolone analogues involves the condensation of β-enaminones with diethyl malonate under microwave irradiation, catalyzed by BiCl₃. rsc.orgrsc.orgnih.gov This protocol offers moderate to good yields and short reaction times. rsc.orgresearchgate.net The use of BiCl₃ has shown significant improvements in both yield and reaction time compared to uncatalyzed reactions or reactions using other catalysts like silica (B1680970) gel or montmorillonite. researchgate.net The β-enaminone precursors for this reaction can be synthesized from the condensation of dimedone or cyclohexanedione with primary aromatic amines. rsc.org This catalyst-mediated, microwave-assisted approach aligns with the principles of green chemistry by utilizing a benign catalyst and an efficient energy source. rsc.orgresearchgate.net

Advanced Synthetic Strategies for Novel this compound Derivatives and Analogues

Beyond the synthesis of the core structure, significant research has focused on the development of advanced strategies to introduce functional groups and construct fused heterocyclic systems, thereby expanding the chemical diversity of this compound derivatives.

Functionalization at the 3-Position

The 3-position of the 4-hydroxy-2-quinolone scaffold is a common site for functionalization, leading to a wide range of derivatives with diverse properties. sigmaaldrich.comchemicalbook.comchemdad.com One approach involves the introduction of alkyl chains. A three-step synthesis starting from isatoic anhydrides allows for the introduction of a long alkyl side chain at the C-3 position, along with various substituents on the aromatic ring. researchgate.net

Another strategy is the introduction of a carboxamide group. An anionic ortho-Fries rearrangement of a 4-O-carbamoyl moiety has been utilized to install a carboxamide at the C-3 position, which also regenerates the 4-oxo group of the quinolone core. chemrxiv.org This method provides access to 4-quinolones bearing a carboxamide moiety at position 3, a structural feature present in many biologically relevant compounds. chemrxiv.org

The 3-position can also be functionalized through reactions with various electrophiles. For example, 4-hydroxy-1-methyl-2(1H)-quinolone has been used in the synthesis of 3-(substituted-benzyl)-4-hydroxy-1-methylquinolinones. sigmaaldrich.comchemicalbook.comchemdad.com

Heteroannulation Reactions (e.g., Pyranoquinolones, Furoquinolones)

Heteroannulation reactions, which involve the fusion of an additional heterocyclic ring onto the quinolone core, are a powerful strategy for creating more complex and structurally diverse analogues such as pyranoquinolones and furoquinolones. rsc.orgbohrium.com

Pyranoquinolones: These derivatives can be synthesized through various methods. A one-pot, three-component reaction of 4-hydroxyquinolone, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) in water, catalyzed by ethanolamine, provides an eco-friendly route to pyrano[3,2-c]quinolones. eurjchem.com Another approach involves the tandem cyclization of this compound with chalcones, catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions, to regioselectively produce pyrano[3,2-c]quinolin-2-ones. rsc.org Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can also lead to pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. rsc.org

Furoquinolones: The synthesis of furo[3,2-c]quinolones can also be achieved using acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org In this case, the reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.org Furoquinolones are a class of compounds that includes naturally occurring examples with reported biological activities. mdpi.comsemanticscholar.org The reaction of 6,7-disubstituted-4-hydroxy-quinolin-2-ones with 2,3-dichloropyrazine (B116531) in refluxing dimethylformamide (DMF) catalyzed by triethylamine (B128534) has been reported to produce pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones. mdpi.comresearchgate.net

These advanced synthetic strategies provide access to a vast chemical space of this compound analogues, enabling further exploration of their properties and potential applications.

Multi-Component Reaction Design for Complex Analogues

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single, efficient step. researchgate.net This strategy has been successfully applied to the synthesis of intricate analogues of this compound.

One notable application involves the use of 4-hydroxy-1-methylquinolin-2(1H)-one in the synthesis of pyrano[3,2-c]quinolones. nih.gov In a facile, three-component reaction, 4-hydroxy-1-methylquinolin-2(1H)-one is reacted with an aldehyde and malononitrile. This approach has been used to generate a library of pyrano[3,2-c]quinolone derivatives, showcasing the efficiency of MCRs in creating molecular diversity. nih.gov For instance, the reaction with 3-hydroxy-4-methoxybenzaldehyde yielded 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with an 82% yield. nih.gov

Similarly, a one-pot, three-component reaction catalyzed by L-proline has been developed to synthesize novel quinolone-thiazolo[3,2-a]pyrimidine hybrids. tandfonline.com This method offers an eco-friendly approach to complex quinolone derivatives. tandfonline.com The development of such MCRs is pivotal for the rapid generation of diverse quinolone scaffolds for various scientific investigations. researchgate.netresearchgate.net

Table 1: Examples of Complex Analogues Synthesized via Multi-Component Reactions

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-hydroxy-1-methylquinolin-2(1H)-one | 3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 82 |

| 4-hydroxy-1-methylquinolin-2(1H)-one | vanillin, malononitrile | 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 84 |

| 4-hydroxybenzo[h]quinolin-2(1H)-one | 4-nitro-benzaldehydes, thiazolo[3,2-a]pyrimidine compound, L-proline | Thiazolo[3,2-a]pyrimidine-quinolone hybrid | Not Specified |

This table is generated based on data from the text.

Nucleophilic Substitution Reactions on Quinolone Frameworks

The quinolone scaffold is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The hydroxyl group at the C4 position of this compound can act as a leaving group after appropriate modification, or the ring itself can undergo nucleophilic attack.

For instance, the reactivity of a derivative, 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, towards different nucleophiles has been explored. researchgate.net Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolinone derivative, while using an excess of hydrazine yields a pyrazolinopyrazole. researchgate.net Treatment with 2,2-dimethoxyethanamine results in a pyrrolocoumarin. researchgate.net

Furthermore, under phase transfer catalysis (PTC) conditions, this ketone reacts with various nucleophiles like chloroacetonitrile, diethyl malonate, and malononitrile to yield coumarinyl furoquinoline and pyranoquinoline derivatives, respectively. researchgate.net The hydroxyl group of 4-hydroxy-2-quinolones can also be converted to an azido (B1232118) group using diphenylphosphoryl azide (B81097) (DPPA), which can then be transformed into amino derivatives. mdpi.com

Phosphorus Reagent-Mediated Transformations

Phosphorus reagents play a significant role in modifying the 4-hydroxy-2-quinolone scaffold, enabling the synthesis of novel heterocyclic systems. rsc.org For example, the reaction of a 3-acetyl-4-hydroxy-2-quinolinone hydrazone derivative with Lawesson's reagent, phosphorus pentasulfide (P2S5), or diethyldithiophosphoric acid leads to the formation of fused tricyclic oxadiazaphosphepino[6,7-c]quinolinones. rsc.orgrsc.org

Additionally, a series of piperazine (B1678402) phosphoramide (B1221513) derivatives of 4-hydroxyquinoline (B1666331) have been synthesized through a phosphorylating reaction of 4-hydroxy-2(1H)-quinolone with various phosphorylating agents in the presence of triethylamine. arabjchem.org Thionation of 4-hydroxy-2-quinolones can be achieved using tetraphosphorus (B14172348) decasulfide (P4S10) in pyridine, converting the carbonyl group into a thiocarbonyl. mdpi.com

Electrochemical and Oxidative Chemical Transformations Involving this compound

Electrochemical methods and oxidative chemical reactions provide alternative pathways for the transformation of this compound, often under mild and controlled conditions.

4-Hydroxy-1-methyl-2(1H)-quinolone has been utilized as a nucleophile in the electrochemical oxidation of catechols. sigmaaldrich.cnchemicalbook.comlookchem.comsigmaaldrich.com This reaction has been studied using cyclic voltammetry and controlled-potential coulometry. sigmaaldrich.cnchemicalbook.comlookchem.comsigmaaldrich.com For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone results in the synthesis of a new benzofuran (B130515) derivative. consensus.app The proposed mechanism involves the oxidation of the catechol to an o-benzoquinone, followed by a Michael addition of the this compound.

Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed to mediate the oxidative cycloaddition of 1,3-dicarbonyls, including this compound, to conjugated compounds. sigmaaldrich.cnchemicalbook.comlookchem.com This reaction yields substituted dihydrofurans, dihydrofurocoumarins, and dihydrofuroquinolinones. sigmaaldrich.cnchemicalbook.comlookchem.com

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolone derivatives to minimize environmental impact. researchgate.net This includes the use of safer solvents, non-toxic catalysts, and energy-efficient methods. rsc.orgresearchgate.net

A notable example is the bismuth(III) chloride-catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. rsc.orgresearchgate.netnih.gov This method utilizes a non-corrosive, low-cost, and readily available catalyst in ethanol, a greener solvent. rsc.orgresearchgate.netnih.gov The reactions proceed with moderate to good yields (51–71%) in a significantly shorter time compared to conventional heating methods. rsc.orgnih.gov

The use of water as a solvent is another key aspect of green quinolone synthesis. mdpi.comresearchgate.net For example, an efficient, one-step method for preparing 4-quinolone derivatives involves the reaction of isatoic anhydride with carbonyl compounds in water using potassium carbonate as a weak base. mdpi.com Furthermore, catalyst-free approaches and the use of photocatalysts are being explored to make the synthesis of quinolones more sustainable. researchgate.netqeios.com

Table 2: Green Chemistry Approaches in Quinolone Synthesis

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Microwave-assisted synthesis | Bismuth(III) chloride | Ethanol | Non-toxic catalyst, reduced reaction time, good yields. rsc.orgresearchgate.netnih.gov |

| One-pot synthesis | Potassium carbonate | Water | Use of a weak base and green solvent. mdpi.com |

| Photocatalysis | Ru(bpy)3Cl2·6H2O | Not specified | Uses oxygen as an oxidant, atom economical. qeios.com |

| Organocatalysis | L-proline | Aqueous ethanol | Eco-friendly catalyst and solvent system. tandfonline.com |

This table is generated based on data from the text.

Biological Activities and Pharmacological Investigations

Overview of Broad-Spectrum Bioactivities Associated with 4-Hydroxy-1-methyl-2-quinolone and its Structural Analogues

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, attributable to its presence in numerous natural and synthetic compounds with significant pharmacological properties. mdpi.comresearchgate.netnih.gov Derivatives of 4-hydroxy-2-quinolone, including the N-methylated form, have demonstrated a diverse range of biological effects.

Research has identified these compounds as possessing antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov Further studies have expanded this profile to include potential antiviral, antimalarial, antioxidant, anthelmintic, anticonvulsant, and analgesic properties. mdpi.combohrium.comscholarsresearchlibrary.com The versatility of the this compound core structure allows it to serve as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structural analogues, such as pyrano[3,2-c]quinolones, are also found in alkaloids that manifest a variety of biological activities. bohrium.comnih.gov The broad bioactivity of this chemical family underscores its importance in the development of new therapeutic agents. scholarsresearchlibrary.comnih.gov

Antimicrobial Research

The antimicrobial potential of this compound and its analogues has been a significant area of investigation, leading to the discovery of compounds with potent activity against various bacterial and fungal pathogens.

The 4-hydroxy-2-quinolone framework is a promising scaffold for the development of new antibacterial agents. researchgate.net Studies have shown that synthetic analogues can be effective against both Gram-positive and Gram-negative bacteria. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as potent inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for antibiotics. nih.gov One derivative, in particular, showed significant activity against a panel of Staphylococcus aureus strains, including methicillin-resistant (MRSA) and vancomycin-intermediate-resistant (VISA) strains. nih.gov

Another study involving 2-quinolone linked thiadiazole derivatives reported promising antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ciprofloxacin (B1669076). journalgrid.com The introduction of specific substituents, such as a fluorine atom at the C-6 position, has been shown to dramatically enhance antibacterial activity in some derivatives. researchgate.net

Table 1: Antibacterial Activity of Selected 4-Hydroxy-2-quinolone Derivatives

The 4-hydroxy-2-quinolone scaffold has also proven to be a valuable framework for the development of novel antifungal agents. researchgate.net Research has demonstrated that specific structural modifications can lead to compounds with exceptional activity against fungal pathogens. researchgate.netjournalgrid.com

In one study, brominated 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at the C-3 position were synthesized and tested. researchgate.net A derivative with a nonyl side chain exhibited outstanding antifungal activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which was more potent than the positive control drug, amphotericin B. researchgate.net Similarly, other research has shown that certain 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds displayed potent antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug Fluconazole. journalgrid.com Another series of derivatives showed good antifungal activity against these same organisms at concentrations between 10-16 μg/ml. researchgate.net

Table 2: Antifungal Activity of Selected 4-Hydroxy-2-quinolone Derivatives

Anticancer and Antiproliferative Investigations

The quinoline (B57606) and quinolone skeletons are important pharmacophores in the design of anticancer drugs, and derivatives of this compound have been extensively investigated for their potential in cancer therapy. bohrium.comontosight.ai

Derivatives synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.gov For instance, a library of pyrano[3,2-c]quinolones displayed potent, low nanomolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov

Similarly, other studies on quinolin-2-one hybrids have reported potent growth inhibitory activity, with some compounds showing 50% growth inhibition (GI50) values in the range of 25 to 82 nM against cancer cell lines. researchgate.net Research into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides also revealed inhibitory activity against human colon cancer cell lines (Caco-2 and HCT-116). nih.gov One derivative, in particular, showed an IC50 value of 13 µM against Caco-2 cells. nih.gov Further investigations into other quinolone derivatives found strong antiproliferative activity against four cancer cell lines, with mean GI50 values ranging from 34 nM to 134 nM, comparable to the reference drug erlotinib. researchgate.net

Table 3: Antiproliferative Activity of Selected this compound Analogues

In addition to inhibiting proliferation, derivatives of this compound have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle. Mechanistic studies revealed that pyrano[3,2-c]quinolones induce cell cycle arrest in the G2/M phase and are strong inducers of apoptosis in Jurkat (human T-cell leukemia) cells. nih.gov

Other research on different quinolone derivatives confirmed these findings, showing an accumulation of cells in the G2 phase of the cell cycle, ultimately leading to apoptosis. nih.gov For example, one 4-quinolone derivative induced 19.7% apoptotic cell death in the G2 phase in K-562 (bone marrow cancer) cells. nih.gov The mechanism of apoptosis induction can be complex; studies on potent antiproliferative quinolone derivatives showed they trigger apoptosis through their effects on key regulatory proteins, including caspases 3, 8, and 9, as well as Cytochrome C, Bax, and Bcl2. researchgate.net For a related methoxy (B1213986) derivative, apoptosis induction was linked to the upregulation of Caspase-3, and cell cycle arrest at the G2/M phase was associated with the modulation of cyclin-dependent kinases. vulcanchem.com

Anti-inflammatory Research

The anti-inflammatory potential of compounds derived from the 4-hydroxy-2-quinolone scaffold, including this compound, has been a subject of significant scientific inquiry. Research has focused on the ability of these molecules to interfere with key enzymatic and signaling pathways that drive inflammatory responses.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. Derivatives of the 4-hydroxy-2-quinolone structure have been evaluated for their ability to inhibit LOX, typically using soybean lipoxygenase (s-LOX) as a model.

In one study, a series of quinolinone-carboxamide derivatives were synthesized and tested. mdpi.com Among these, compounds featuring an N-methyl substituent on the quinolinone ring, a key feature of this compound, demonstrated notable inhibitory activity. mdpi.com Specifically, carboxamide derivatives designated as 3h and 3s were identified as the most effective inhibitors, both exhibiting an IC₅₀ value of 10 μM. mdpi.com Another carboxamide derivative, 3g , showed an IC₅₀ of 27.5 μM. mdpi.com

Furthermore, a hybrid molecule combining the quinolinone structure with acetylated ferulic acid, known as 11e , displayed an IC₅₀ value of 52 μM for LOX inhibition. mdpi.com Another derivative, ZD2138, which is a 6-[(3-fluoro-5-[4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl])phenoxymethyl]-1-methyl-2-quinolone, potently inhibited the antigen-induced release of leukotriene D4 and leukotriene B4 with IC₅₀ values of 0.3 μM and 0.4 μM, respectively, indicating effective 5-lipoxygenase inhibition. nih.gov

Beyond direct enzyme inhibition, research has explored the effects of quinolone derivatives on inflammatory signaling pathways and the production of key biomarkers. Studies have shown that certain thiazolidinone derivatives of quinolones can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), induced by lipopolysaccharide (LPS) in a dose-dependent manner. researchgate.net

The 1-methyl-2-quinolone (B133747) derivative, ZD2138 , demonstrated selectivity in its action. While it effectively inhibited the 5-lipoxygenase pathway, it did not affect the antigen-induced release of thromboxane (B8750289) B2 at significantly higher concentrations. nih.gov This suggests a selective inhibition of 5-lipoxygenase over other enzymes like cyclooxygenase or thromboxane synthetase, highlighting its specific modulation of the leukotriene pathway. nih.gov

Antioxidant Activity Investigations

The 4-hydroxy-2-quinolone scaffold is also recognized for its antioxidant properties. nih.govresearchgate.net These properties are attributed to the molecule's ability to neutralize reactive oxygen species (ROS), which are implicated in the oxidative stress that can trigger and exacerbate inflammation and cellular damage.

The antioxidant capacity of this compound derivatives has been assessed using various standard in vitro assays. These methods measure the ability of a compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as highly reactive hydroxyl radicals (•OH). mdpi.comsci-hub.se

While the core 4-hydroxy-2-quinolone structure possesses a hydroxyl group, its direct interaction with free radicals can be limited due to a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. mdpi.com However, modifications to the scaffold can enhance its scavenging ability. For instance, carboxamide 3g demonstrated a 72.4% scavenging activity in the ABTS assay and a 67.7% ability to scavenge hydroxyl radicals. mdpi.com Other studies have also employed DPPH and ABTS assays to evaluate various quinolone derivatives, confirming the antioxidant potential within this class of compounds. acs.orgelixirpublishers.com

Lipid peroxidation is a key process in oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. The ability to inhibit this process is a significant indicator of antioxidant efficacy. Derivatives of 4-hydroxy-2-quinolone have been shown to be potent inhibitors of lipid peroxidation.

A study investigating hybrid compounds of quinolinone and cinnamic or benzoic acid derivatives found them to be strong inhibitors of linoleic acid peroxidation. mdpi.com Notably, carboxamide 3g achieved 100% inhibition of lipid peroxidation, while the quinolinone-ferulic acid hybrid 11e showed 97% inhibition. mdpi.com Other cinnamic acid derivatives, 11d and 11g , also exhibited high activity, with 94.0% and 97.0% inhibition, respectively, surpassing the reference antioxidant Trolox. mdpi.com

The demonstrated antioxidant properties of 4-hydroxy quinolinone derivatives have led to their exploration as stabilizing additives in materials science. researchgate.net Their ability to terminate free-radical chain reactions makes them suitable for protecting organic materials from oxidative degradation caused by exposure to oxygen, heat, or light. researchgate.netscirp.org

A specific study focused on the use of 4-hydroxy quinolinone derivatives as antioxidant additives in lubricating grease. scirp.org The research found that the molecular structure of the derivative significantly influenced its effectiveness. A derivative containing both a hydroxyl group and a butyl group (a donating group) on the quinolone structure was found to be the most effective at stabilizing the radical species formed during oxidation, thereby inhibiting the deterioration of the lithium lubricating grease. scirp.org

Antiviral Properties

The quinolone scaffold is recognized for its broad-spectrum antiviral potential, with various derivatives showing activity against a range of viruses. nih.govresearchgate.net Research has extended to derivatives of this compound, particularly in the context of emerging viral threats.

Chikungunya Virus (CHIKV) Infection Inhibition Studies

With the re-emergence of the Chikungunya virus (CHIKV) as a global health concern, research has focused on identifying effective antiviral agents. nih.govacs.org A specific derivative, 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR), has been identified as a potent inhibitor of CHIKV infection in vitro. nih.govacs.orgnih.gov

In a study screening 80 in-house quinoline derivatives, QVIR was selected for its potential binding affinities with CHIKV nsP2 and E2 glycoproteins, which are crucial for viral replication. nih.govnih.gov Subsequent in vitro evaluation in BHK-21 cells demonstrated that QVIR strongly inhibits CHIKV infection with a 50% effective concentration (EC₅₀) of 2.2 ± 0.49 μM and no significant cytotoxicity (CC₅₀ > 200 μM). nih.govacs.orgnih.gov

The mechanism of action involves the significant inhibition of viral protein synthesis. nih.govacs.org At a concentration of 20 μM, QVIR was found to:

Reduce the formation of infectious viral particles by approximately 72%. nih.govnih.gov

Diminish CHIKV RNA synthesis by 84% for nsP2 and 74% for E2. nih.govnih.gov

Decrease the levels of viral proteins by 69.9% for nsP2 and 53.9% for E2. nih.govnih.gov

Inhibit plaque formation by up to 99.61%. acs.org

Flow cytometry analysis further confirmed a significant reduction in the expression of viral nsP2 and E2 proteins by 71.84% and 67.7%, respectively. acs.orgnih.gov Time-of-addition experiments indicated that QVIR is effective at both early and late stages of the viral replication cycle, suggesting its potential as a promising drug candidate against CHIKV infections. acs.orgnih.gov

In Vitro Anti-CHIKV Activity of QVIR

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ | 2.2 ± 0.49 μM | nih.gov, acs.org, nih.gov |

| CC₅₀ | > 200 μM | nih.gov, acs.org, nih.gov |

| Inhibition of nsP2 RNA Synthesis (at 20 µM) | 84% | nih.gov, nih.gov |

| Inhibition of E2 RNA Synthesis (at 20 µM) | 74% | nih.gov, nih.gov |

| Reduction in nsP2 Protein Levels (at 20 µM) | 69.9% | nih.gov, nih.gov |

| Reduction in E2 Protein Levels (at 20 µM) | 53.9% | nih.gov, nih.gov |

| Plaque Inhibition (at 20 µM) | 99.61% | acs.org |

Research on Activity Against Other Viral Pathogens

The broader class of quinoline and quinolone derivatives has demonstrated a wide spectrum of antiviral activities. nih.govresearchgate.net These compounds have been investigated for their potential to inhibit various viral pathogens. researchgate.net For instance, different quinoline derivatives have shown inhibitory effects against flaviviruses such as West Nile virus, Zika virus, and Dengue virus. nih.gov Additionally, research has pointed to the potential antiviral activities of certain quinolines against coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. nih.gov Some quinolones have reported activity against Hepatitis C virus (HCV) by targeting the NS3 helicase and NS5B polymerase. researchgate.net While these findings highlight the therapeutic potential of the quinolone scaffold, specific research on this compound against these other viruses is less detailed than the studies on CHIKV.

Other Pharmacological Activities of Research Interest

Beyond its antiviral properties, the 4-hydroxy-2-quinolinone scaffold is a privileged structure in drug discovery, known for a diverse range of pharmacological activities. mdpi.comnih.gov

Neuroprotective Effects

The quinolinone structure is of research interest for its potential neuroprotective properties. mdpi.comnih.govontosight.ai Kynurenic acid, a related 4-hydroxyquinoline (B1666331) compound, is an endogenous neuroprotective agent that can prevent neuronal loss from excitotoxic and ischemia-induced injuries. mdpi.com This has spurred interest in the synthesis and study of its derivatives. mdpi.com The neuroprotective potential of the broader quinolone class is recognized, suggesting that compounds like this compound could be valuable leads in the development of treatments for neurodegenerative diseases. ontosight.ai

Antimalarial Activity

Quinolone derivatives have long been a focus of antimalarial drug discovery. mdpi.commdpi.com The 4-(1H)-quinolone scaffold, in particular, is considered a promising starting point for developing new antimalarial agents. scispace.com Research into derivatives of this class has shown them to be active against Plasmodium falciparum, including chloroquine-sensitive strains, with some compounds exhibiting activity in the low micromolar range. scispace.com The mechanism for some of these "endochin-like quinolones" (ELQs) is believed to be the inhibition of the parasite's cytochrome bc1 complex. nih.gov While the 4-(1H)-quinolone class shows significant promise, specific antimalarial data for the unsubstituted this compound is not extensively detailed in the reviewed literature.

Antitubercular Activity

The 4-hydroxy-2-quinolone scaffold has been identified as a source of compounds with potential antitubercular activity. mdpi.comarabjchem.org Research has involved the synthesis and evaluation of various derivatives for their ability to inhibit Mycobacterium tuberculosis. thieme-connect.com

One study focused on new 3-(2-substituted amino/substituted hydrazino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl/phenylquinolin-2(1H)-one derivatives. thieme-connect.com These compounds were tested for their activity against the Mycobacterium tuberculosis H37Rv strain using the Micro-plate Alamar Blue Assay (MABA). thieme-connect.com Several of the synthesized derivatives based on the this compound structure demonstrated good antitubercular activity. thieme-connect.com This highlights the potential of modifying the C3 position of the this compound core to develop new antitubercular agents. thieme-connect.comresearchgate.net

Summary of Investigated Pharmacological Activities

| Activity | Key Findings | Reference |

|---|---|---|

| Neuroprotective | The quinolinone scaffold is associated with neuroprotective properties, with related compounds like kynurenic acid showing endogenous activity. | mdpi.com, ontosight.ai, mdpi.com |

| Antimalarial | The 4-(1H)-quinolone class, to which this compound belongs, is a promising source of antimalarial agents, some targeting the parasite's cytochrome bc1 complex. | scispace.com, nih.gov |

| Antitubercular | Thiazolyl derivatives of this compound have shown good activity against Mycobacterium tuberculosis H37Rv. | thieme-connect.com |

Anthelmintic Activity

The quinolone scaffold is recognized for its diverse biological activities, including its potential as an anthelmintic agent. mdpi.comnih.govrsc.org Specific derivatives of this compound have been synthesized and evaluated for their antiparasitic effects.

Notably, two compounds, (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid (designated as M1) and its corresponding ethyl ester, Ethyl 2-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetate (M2), have demonstrated considerable activity against parasites such as Giardia lamblia and Schistosoma mansoni. researchgate.net Studies on hamsters infected with Giardia lamblia showed that these derivatives had a significant anti-protozoal effect, reducing both trophozoite and cyst counts. researchgate.net The research highlights the potential of 3-substituted 4-hydroxyquinolin-2(1H)-one derivatives as a foundation for developing new antiparasitic drugs. researchgate.net

| Compound | Target Parasite | Observed Effect | Reference |

|---|---|---|---|

| (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid (M1) | Giardia lamblia, Schistosoma mansoni | Demonstrated considerable parasitological activity; reduced trophozoite and cyst counts in G. lamblia-infected hamsters. | researchgate.net |

| Ethyl 2-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetate (M2) | Giardia lamblia, Schistosoma mansoni | Showed significant anti-protozoal effects against G. lamblia in vivo. | researchgate.net |

Anticonvulsant and Analgesic Properties

The 4-hydroxy-2-quinolinone framework is a privileged structure that has been explored for its potential in managing pain and convulsions. mdpi.comrsc.org Extensive research into 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, in particular, has identified them as a source of highly effective analgesics. najah.edu

In a study using an "acetic acid-induced writhing" model in mice, a series of these carboxamides demonstrated high analgesic activity, often exceeding that of known drugs. najah.edu The research identified N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide as a particularly potent compound. Structure-activity relationship studies revealed that modifications to the quinolone ring, such as the removal of methoxy groups or the introduction of most halogens, could slightly decrease the analgesic effect. najah.edu However, the 6-bromo derivative was found to be slightly more active than the lead compound. najah.edu

| Compound Derivative | Modification from Lead Compound* | Analgesic Activity (% decrease in writhing) | Reference |

|---|---|---|---|

| Lead Compound | N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | High | najah.edu |

| Amide 14a | Removal of one methoxy group | Slight decline from lead | najah.edu |

| Amide 14j | 1-N-ethylation | Slight decline from lead | najah.edu |

| Amide 14g | 6-bromo substitution | Slightly more active than lead | najah.edu |

| Amide 16 | Removal of both methoxy groups and reduction of benzene (B151609) ring | Most powerful analgesic of the group | najah.edu |

*Lead Compound: N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Immunomodulatory Potential

Quinolone derivatives have emerged as a significant class of compounds with immunomodulatory properties. researchgate.net Specifically, quinoline-3-carboxamide (B1254982) derivatives are being investigated for their potential in treating autoimmune disorders. researchgate.net These compounds are noted for having immunomodulatory and neuroprotective attributes rather than being purely immunosuppressive. researchgate.net

Two prominent examples from this class are Laquinimod and Paquinimod, which are structurally related to roquinimex (B610556). Laquinimod, chemically N-ethyl-N-phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxamide, was developed as a structural variant of roquinimex for the treatment of multiple sclerosis (MS). researchgate.net Paquinimod is a second-generation quinoline-3-carboxamide derivative also possessing immunomodulatory properties. researchgate.net Research on these "mods" has highlighted the therapeutic potential of the 4-hydroxy-2-quinolone core structure in modulating the immune system. researchgate.net

| Compound | Chemical Class | Relevance | Reference |

|---|---|---|---|

| Laquinimod | Quinoline-3-carboxamide derivative | Developed for treatment of multiple sclerosis (MS) with immunomodulatory and neuroprotective effects. | researchgate.net |

| Paquinimod | Quinoline-3-carboxamide derivative | A second-generation oral compound with immunomodulatory properties. | researchgate.net |

| Roquinimex | Quinoline-3-carboxamide derivative | An early, promising immunomodulatory drug for MS, from which Laquinimod was derived. | researchgate.net |

Mechanistic Studies of Bioactivity and Molecular Interactions

Enzyme Interaction and Inhibition Investigations

Identification and Characterization of Specific Enzyme Targets

Research has identified several key enzymes as targets for 4-Hydroxy-1-methyl-2-quinolone and its derivatives. In the realm of oncology, these compounds have shown potential as inhibitors of enzymes crucial for cancer cell proliferation. ontosight.ai One significant target is the phosphatidylinositol 3-kinase (PI3Kα), an enzyme whose abnormal activation is implicated in various human cancers. nih.govnih.gov Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been synthesized and evaluated as PI3Kα inhibitors, with some showing notable activity against both wild-type and mutant forms of the enzyme. nih.gov

In the context of antiviral research, a derivative of this compound, specifically 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR), has been identified as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.govnih.govacs.org This inhibition is achieved by targeting specific viral proteins. The primary targets identified are the nonstructural protein nsP2 and the envelope glycoprotein (B1211001) E2. nih.govnih.govacs.org The nsP2 protein is vital for the processing of the viral polyprotein, possessing both protease and helicase activities, while the E2 glycoprotein is involved in the virus's attachment to host cells. nih.govmdpi.com

The table below summarizes the inhibitory activity of a QVIR, a derivative of this compound, against Chikungunya virus.

| Compound | Target | EC₅₀ | CC₅₀ | Reference |

| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | Chikungunya Virus | 2.2 ± 0.49 μM | > 200 μM | nih.govnih.govacs.org |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration

Studies on Binding Affinities and Molecular Docking

Molecular docking studies have been instrumental in understanding the binding interactions between this compound derivatives and their enzyme targets. For the anti-CHIKV compound QVIR, computational screening revealed potential binding affinities with both nsP2 and E2 glycoproteins. nih.govnih.govacs.org Docking analyses predicted that QVIR has a high binding affinity within a cavity of the CHIKV envelope glycoprotein complex, specifically at an allosteric site between the E1 and E2 proteins. nih.govacs.org This computational prediction supports its role as a viral entry inhibitor. nih.govacs.org

In cancer research, induced-fit docking (IFD) studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against PI3Kα have demonstrated that the quinolone scaffold can be accommodated within the kinase domains. semanticscholar.org These studies show the formation of hydrogen bonds with key amino acid residues, which is crucial for the ligand/PI3Kα binding interaction. semanticscholar.org Similarly, molecular docking has been used to investigate the interaction of quinolone derivatives with other cancer-related targets like topoisomerase IIβ. researchgate.net

The table below presents the docking scores for QVIR with Chikungunya virus proteins.

| Compound | Target Protein | Docking Score (XP Gscore) | Reference |

| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | E2 | - | nih.govacs.org |

| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | nsP2 | - | nih.govacs.org |

| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | nsP3 | Weak Binding | nih.govacs.org |

Interference with Key Cellular Pathways and Signaling Cascades

The bioactivity of this compound derivatives extends to the modulation of critical cellular pathways. A novel derivative, 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Q3), has been shown to be an inhibitor of the canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.netnih.gov The NF-κB pathway is a central regulator of immune responses, inflammation, and cell survival, and its dysregulation is linked to diseases like cancer. researchgate.net The compound Q3 was found to inhibit the activation of NF-κB induced by tumor necrosis factor (TNF), thereby suppressing the transcription of downstream target genes. researchgate.net

Furthermore, derivatives targeting the PI3Kα enzyme directly interfere with the PI3K/AKT signaling cascade. nih.govsemanticscholar.org This pathway is fundamental for cell proliferation and division, and its abnormal activation is a hallmark of many cancers. nih.govsemanticscholar.org By inhibiting PI3Kα, these quinolone compounds can disrupt this cascade, leading to reduced cancer cell growth. nih.gov

Elucidation of Molecular Targets and Receptor Interactions

The molecular targets of this compound and its analogs are diverse. As discussed, key targets include enzymes like PI3Kα in cancer and viral proteins such as nsP2 and E2 in Chikungunya virus. nih.govnih.govnih.gov The interaction with these targets is often mediated by specific molecular interactions. For instance, the binding of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides to PI3Kα involves hydrogen bonding with crucial amino acid residues within the kinase domain. semanticscholar.org

In the case of the NF-κB inhibitor Q3, immunocytochemistry studies have revealed that the compound moderately interferes with the TNF-induced nuclear translocation of NF-κB. researchgate.net This suggests that its mechanism involves disrupting the movement of the NF-κB transcription factor from the cytoplasm to the nucleus, a critical step in its activation. researchgate.net

Mechanisms of Viral Replication Cycle Inhibition

The antiviral activity of this compound derivatives against Chikungunya virus has been shown to occur at multiple stages of the viral replication cycle. Time-of-addition experiments with the compound QVIR indicated that it inhibits viral infection at both the early and late stages. nih.govnih.govacs.org

The inhibition at the early stage is consistent with the molecular docking predictions of QVIR acting as a viral entry inhibitor by binding to the E2 glycoprotein. nih.govacs.orgmdpi.com By targeting E2, the compound likely interferes with the attachment of the virus to host cell receptors, a crucial first step in the infection process. mdpi.com

The late-stage inhibition points to the targeting of the nsP2 protein. nih.gov By inhibiting nsP2, QVIR disrupts the synthesis of viral RNA and proteins. nih.govacs.org Studies have shown that treatment with QVIR leads to a significant reduction in the levels of both nsP2 and E2 RNA and proteins in infected cells. nih.govacs.orgacs.org For example, at a concentration of 20 μM, QVIR diminished CHIKV RNA synthesis by 84% for nsP2 and 74% for E2. nih.govacs.org This dual-target mechanism, affecting both viral entry and replication, contributes to its potent anti-CHIKV activity. nih.gov

The table below shows the reduction in viral components upon treatment with QVIR.

| Viral Component | QVIR Concentration (20 µM) | % Reduction | Reference |

| Infectious Viral Particle Formation | 20 µM | ~72% | nih.govacs.org |

| nsP2 RNA Synthesis | 20 µM | 84% | nih.govacs.org |

| E2 RNA Synthesis | 20 µM | 74% | nih.govacs.org |

| nsP2 Protein Levels | 20 µM | 69.9% | nih.govacs.org |

| E2 Protein Levels | 20 µM | 53.9% | nih.govacs.org |

| nsP2 Protein Expression (Flow Cytometry) | 20 µM | 71.84% | nih.govacs.org |

| E2 Protein Expression (Flow Cytometry) | 20 µM | 67.7% | nih.govacs.org |

Investigation of Intramolecular Hydrogen Bonding Effects on Activity

The structure of this compound and its derivatives often features a 4-hydroxyl group, which can participate in intramolecular hydrogen bonding. This structural feature has been shown to be significant for the compound's conformation and, potentially, its biological activity. X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one have confirmed the presence of strong intramolecular hydrogen bonds. helsinki.fibohrium.com

In derivatives such as 3-carboxamides, a strong intramolecular hydrogen bond is formed between the proton of the 4-OH group and the adjacent carbonyl group of the amide bond. mdpi.comnih.gov This interaction is evidenced in ¹H-NMR spectra by a characteristic signal at a very low field. mdpi.comnih.gov This hydrogen bond likely plays a role in stabilizing the conformation of the molecule, which in turn can influence its binding affinity to molecular targets. The planarity and rigidity conferred by such intramolecular interactions can be crucial for fitting into the binding pockets of enzymes like PI3Kα. semanticscholar.org

Structure Activity Relationship Sar and Ligand Design

Impact of Substituent Modifications on the Biological Activity Profile

Modifications to the substituents on the 4-hydroxy-1-methyl-2-quinolone ring system have a profound impact on its biological activity. Research has demonstrated that the nature and position of these substituents can significantly alter the compound's pharmacological profile, leading to a range of activities from antimicrobial to anticancer. researchgate.netrsc.org

For instance, the introduction of a long alkyl side chain at the C-3 position has been shown to dramatically affect antimicrobial activities. researchgate.net A study on a series of 4-hydroxy-2-quinolinone analogs revealed that a brominated analog with a nonyl side chain at C-3 exhibited potent antifungal activity against Aspergillus flavus, even surpassing the efficacy of the control drug, amphotericin B. researchgate.netvulcanchem.com This highlights the critical role of lipophilicity and substituent type at this position. researchgate.net

Similarly, modifications at the N-1 position are crucial for modulating activity. nih.gov While a methyl group at the N-1 position is a prerequisite for the efficacy of certain quinoline (B57606) derivatives in treating autoimmune disorders, substituting it with other groups like hydrogen or a phenyl group can lead to a loss of activity. acs.org In the context of antibacterial agents, introducing bulkier alkyl substituents or forming quaternary ammonium (B1175870) salts at the N-1 position can enhance antibacterial activity and even confer dual anticancer properties. nih.gov

Furthermore, substitutions on the benzene (B151609) ring of the quinolone scaffold also influence biological outcomes. Halogenation at the C-6 position has been noted to enhance antibacterial activity. researchgate.netrsc.org In contrast, for analgesic properties in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, the presence of halogens in the benzene moiety was generally found to be undesirable, with the exception of a 6-bromo derivative which showed slightly increased activity. najah.edu

A summary of the impact of various substituents on the biological activity of 4-hydroxy-2-quinolone derivatives is presented in the table below.

| Modification Site | Substituent | Observed Biological Activity | Reference |

| C-3 | Long alkyl chain (e.g., nonyl) with bromine | Potent antifungal activity | researchgate.netvulcanchem.com |

| N-1 | Methyl group | Prerequisite for efficacy in autoimmune models | acs.org |

| N-1 | Bulky alkyl groups or quaternary ammonium salt | Enhanced antibacterial and potential anticancer activity | nih.gov |

| C-6 | Fluorine | Enhanced antibacterial activity | researchgate.net |

| Benzene Ring | Halogens (general) | Decreased analgesic activity in certain carboxamides | najah.edu |

Role of the Quinolone Scaffold in Modulating Pharmacological Properties

The quinolone scaffold, particularly the 4-hydroxy-2-quinolone framework, is considered a "privileged structure" in drug discovery. mdpi.comnih.govresearchgate.net This is due to its ability to serve as a foundation for compounds with a wide spectrum of biological and pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. rsc.orgmdpi.com

The structural features of the this compound core are key to its interactions with biological targets. The planar, aromatic nature of the bicyclic system allows for significant π-π stacking interactions with aromatic amino acid residues within protein binding sites. nih.gov The 4-hydroxyl group and the 2-carbonyl group are crucial hydrogen bond donors and acceptors, respectively. mdpi.com A strong intramolecular hydrogen bond often forms between the 4-hydroxyl group and the neighboring carbonyl of a C-3 carboxamide substituent, which influences the molecule's conformation and binding affinity. mdpi.com

Rational Design Principles for Multi-Targeted Agents

The complexity of many diseases has spurred the development of multi-targeted agents, and the this compound scaffold is an excellent starting point for such rational design. mdpi.comnih.gov The goal is to create a single molecule that can modulate multiple biological targets involved in a disease process. mdpi.com

One successful strategy is the creation of hybrid molecules. This involves covalently linking the quinolinone scaffold with another pharmacophore known to have a complementary biological activity. mdpi.comnih.gov For example, a quinolinone-carboxamide hybrid with acetylated ferulic acid has been shown to possess both LOX inhibitory and antioxidant activities, making it a multi-target agent. mdpi.comnih.gov

Another principle is the strategic modification of substituents to achieve a desired polypharmacological profile. By carefully selecting and placing substituents, it is possible to enhance affinity for multiple targets. For instance, certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been designed as anticancer agents by targeting phosphatidylinositol 3-kinase (PI3Kα). mdpi.com The rational design of metallo-antibiotics, such as combining ciprofloxacin (B1669076) (a fluoroquinolone) with metals like copper, aims to create agents that overcome antimicrobial resistance by having multiple mechanisms of action. maynoothuniversity.ie

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Quantum Chemical Calculations)

Computational methods are powerful tools for understanding the SAR of this compound derivatives and for guiding the design of new compounds. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. researchgate.netunram.ac.id For quinolone derivatives, QSAR models have been successfully developed to predict their activity as ligands for the GABA(A) receptor, as well as their antimalarial and antimicrobial activities. unram.ac.idnih.gov These models use various molecular descriptors, such as electronic properties, lipophilicity, and steric parameters, to predict the activity of novel analogues, thereby streamlining the drug discovery process. nih.gov For instance, a QSAR study on quinolone-4(1H)-imine derivatives identified key atomic charges (qC3, qC8, qC10, etc.) that correlate with antimalarial activity, providing a predictive model for designing more potent compounds. unram.ac.id

Quantum chemical calculations , often using methods like Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of these molecules. scirp.org These calculations can determine the distribution of electron density, identify the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. scirp.org This information helps to understand how the molecule will interact with its biological target on an electronic level, identifying likely sites for hydrogen bonding and other non-covalent interactions. scirp.org These computational approaches, when combined with experimental data, offer a robust platform for the rational design of new therapeutic agents based on the this compound scaffold. scirp.org

Natural Occurrence, Biosynthesis, and Ecological Roles

Identification and Isolation from Natural Sources

The compound 4-Hydroxy-1-methyl-2-quinolone and its structural analogs are found in a diverse range of organisms, including bacteria and plants. The 4-hydroxy-2(1H)-quinolone core is a characteristic structural motif predominantly found in alkaloids from plants of the Rutaceae family. nih.govbeilstein-archives.org However, its presence is not limited to this family, as related compounds have been isolated from various other natural sources.

In the microbial world, actinomycetes of the genus Dactylosporangium have been reported to produce compounds containing this quinolone structure. nih.govnih.govbeilstein-journals.org Furthermore, certain species of the Gram-negative bacteria Burkholderia are known producers of 4-hydroxy-2-alkylquinolines. asm.org For instance, 4-Hydroxy-3-methyl-2(1H)-quinolone was isolated from a fermentation extract of Burkholderia sp. 3Y-MMP. nih.govnih.govdoaj.org This specific compound had also been previously identified in Isatis tinctoria, a plant belonging to the Brassicaceae family. nih.govnih.govdoaj.orgmdpi.comresearchgate.net

The quinoline (B57606) framework is a common feature in numerous natural products that exhibit a wide array of biological activities. mdpi.com While the 4-hydroxy-2(1H)-quinolone unit is most common in Rutaceae plants, it has been identified in a small number of organisms outside this plant family. nih.govbeilstein-archives.org The isolation of these compounds from such varied sources highlights their widespread, albeit specialized, distribution in nature.

Table 1: Natural Sources of this compound and Related Compounds

| Natural Source | Organism Type | Specific Compound / Structural Motif | Citations |

|---|---|---|---|

| Dactylosporangium | Bacteria (Actinomycete) | 4-Hydroxy-2(1H)-quinolone motif | nih.govnih.govbeilstein-journals.org |

| Burkholderia sp. | Bacteria | 4-Hydroxy-3-methyl-2(1H)-quinolone and other 2-alkyl-4-quinolones | nih.govasm.orgnih.govmdpi.com |

| Rutaceae Plants | Plant | 4-Hydroxy-2(1H)-quinolone alkaloids, 1-methyl-2-quinolone (B133747) framework | nih.govbeilstein-archives.orgmdpi.comumlub.pl |

| Isatis tinctoria (Woad) | Plant (Brassicaceae) | 4-Hydroxy-3-methyl-2(1H)-quinolone | nih.govnih.govdoaj.orgmdpi.comresearchgate.net |

Elucidation of Biosynthetic Pathways and Involved Enzymes

The biosynthesis of the 4-hydroxy-2-quinolone core is primarily accomplished through the action of Type III polyketide synthases (T3PKSs). nih.govbiorxiv.orgfrontiersin.org These enzymes catalyze condensation reactions, typically involving a coenzyme A (CoA)-linked starter molecule and extender units like malonyl-CoA, to form a polyketide scaffold. frontiersin.org

A key enzyme identified in this process is quinolone synthase (QNS), a novel T3PKS discovered in the plant Aegle marmelos (family Rutaceae). nih.govbiorxiv.org QNS facilitates the decarboxylative condensation of N-methylanthraniloyl-CoA (the starter unit) with malonyl-CoA (the extender unit). nih.govfrontiersin.org This reaction forms an intermediate that spontaneously cyclizes via amide formation to yield 4-hydroxy-1-methyl-2(1H)-quinolone. nih.govbiorxiv.org This was the first report of a gene specifically involved in quinolone biosynthesis from a plant source. nih.govresearchgate.net

Structural and functional analyses of QNS from Aegle marmelos (AmQNS) reveal that it belongs to the non-chalcone-forming group of T3PKSs. biorxiv.org AmQNS primarily yields this compound through a single condensation step. biorxiv.org Interestingly, other T3PKSs, such as benzalacetone synthase (BAS) from Rheum palmatum, can also synthesize the 4-hydroxy-2(1H)-quinolone scaffold by utilizing N-methylanthraniloyl-CoA as a substrate, demonstrating a degree of substrate promiscuity among these enzymes. acs.orgarabjchem.org

In bacteria like Burkholderia, the biosynthesis of related 2-alkyl-4-quinolones is thought to occur through a head-to-head condensation of anthranilate and a β-ketoacyl precursor. nih.govbeilstein-archives.org Subsequent modifications, such as methylation at C3 or on the nitrogen atom, are carried out by specific monooxygenases or methyltransferases to produce the final diverse structures. nih.govbeilstein-archives.org

Table 2: Key Enzymes and Substrates in this compound Biosynthesis

| Enzyme | Enzyme Type | Organism | Starter Substrate | Extender Substrate | Product | Citations |

|---|---|---|---|---|---|---|

| Quinolone Synthase (QNS) | Type III PKS | Aegle marmelos | N-methylanthraniloyl-CoA | Malonyl-CoA | 4-Hydroxy-1-methyl-2(1H)-quinolone | nih.govbiorxiv.orgfrontiersin.org |

| Benzalacetone Synthase (BAS) | Type III PKS | Rheum palmatum | N-methylanthraniloyl-CoA | Malonyl-CoA | 4-Hydroxy-2(1H)-quinolones | acs.orgarabjchem.org |

| HsPKS3 | Type III PKS | Huperzia serrata | N-methylanthraniloyl-CoA | Malonyl-CoA | Quinolone alkaloid | acs.org |

Ecological Significance and Role in Bacterial Secondary Metabolism and Inter-organismal Interactions

Quinolones produced by bacteria, particularly the 2-alkyl-4(1H)-quinolones (AQs), function as secondary metabolites with significant ecological roles. These molecules are crucial for bacterial survival and competition in diverse environments. asm.org One of their most well-documented functions is as signaling molecules in quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. mdpi.comjst.go.jp

In Pseudomonas aeruginosa, the related compounds 4-hydroxy-2-heptylquinoline (HHQ) and the Pseudomonas Quinolone Signal (PQS) are key signaling molecules that control the expression of multiple virulence factors. asm.orgmdpi.com While structurally distinct, this compound and its derivatives from Burkholderia are also considered part of the broader class of AQ signaling molecules. nih.govbeilstein-archives.org The presence of a methyl group at the C3 position is a characteristic feature of quinolones produced by Burkholderia species. beilstein-archives.org

These compounds also play a role in inter-organismal interactions. For example, AQs produced by P. aeruginosa have antimicrobial activity against other bacteria, particularly Gram-positive species like Staphylococcus aureus, and can inhibit the growth of phytoplankton. asm.org This gives the producing organism a competitive advantage in mixed microbial communities. jst.go.jp Additionally, some AQs act as iron chelators, helping the bacteria to acquire this essential nutrient from the environment. asm.org In the context of host-pathogen interactions, it has been suggested that the antioxidant properties of compounds like 4-hydroxy-3-methyl-2(1H)-quinolone may help pathogenic Burkholderia species counteract the reactive oxygen species-based immune responses of their hosts. nih.govnih.govbeilstein-archives.org

Advanced Applications and Future Research Directions

Applications in Drug Discovery and Pharmaceutical Development

The quinolone and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry because they can bind to multiple, diverse biological targets. mdpi.com This characteristic makes 4-Hydroxy-1-methyl-2-quinolone and its derivatives a focal point in the search for new therapeutic agents. mdpi.comnih.gov

The this compound core is a key intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Researchers have successfully synthesized and evaluated numerous derivatives, identifying compounds with promising biological activities. These activities include anti-inflammatory, antimicrobial, antioxidant, anticancer, and antimalarial properties. mdpi.comnih.govlookchem.com For example, research has focused on creating N-substituted-4-hydroxy-2-quinolinones and quinolinone-carboxamides to explore their dual potential as antioxidant and anti-inflammatory agents. mdpi.com Specific derivatives have been synthesized by reacting this compound with various reagents to produce compounds like 3-(4-chlorobenzyl)-4-hydroxy-1-methylquinolin-2(1H)-one and 3-(4-methoxybenzyl)-4-hydroxy-1-methylquinolinone, which are then studied for their therapeutic potential. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Therapeutic Leads Derived from this compound

| Derivative Name | Starting Material | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

3-(4-methoxybenzyl)-4-hydroxy-1-methylquinolinone |

This compound | General pharmaceutical development | lookchem.comchemicalbook.comsigmaaldrich.com |

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-hydroxy-1-methylquinolin-2(1H)-one |

This compound | General pharmaceutical development | chemicalbook.comsigmaaldrich.com |

3-(4-chlorobenzyl)-4-hydroxy-1-methylquinolin-2(1H)-one |